molecular formula C8H5BrClIO B13112222 2-Bromo-1-(5-chloro-2-iodophenyl)ethanone

2-Bromo-1-(5-chloro-2-iodophenyl)ethanone

Cat. No.: B13112222
M. Wt: 359.38 g/mol
InChI Key: PGTCFGRPIJCITD-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloro-2-iodophenyl)ethanone is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a phenyl ring, making it a highly functionalized molecule. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chloro-2-iodophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the reaction of bromoacetyl bromide with 5-chloro-2-iodophenol in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the halogens .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-chloro-2-iodophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or esters.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(5-chloro-2-iodophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-2-iodophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The presence of multiple halogens makes it a versatile reagent in various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidative addition .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3-hydroxy-4-iodophenyl)ethanone
  • 2-Bromo-1-(4-hydroxy-3-iodophenyl)ethanone
  • 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone

Uniqueness

2-Bromo-1-(5-chloro-2-iodophenyl)ethanone is unique due to the specific arrangement of halogens on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

Molecular Formula

C8H5BrClIO

Molecular Weight

359.38 g/mol

IUPAC Name

2-bromo-1-(5-chloro-2-iodophenyl)ethanone

InChI

InChI=1S/C8H5BrClIO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2

InChI Key

PGTCFGRPIJCITD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CBr)I

Origin of Product

United States

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